Home > Products > Screening Compounds P41343 > Phenoxybenzamine impurity B hydrochloride
Phenoxybenzamine impurity B hydrochloride - 1824663-70-8

Phenoxybenzamine impurity B hydrochloride

Catalog Number: EVT-3384067
CAS Number: 1824663-70-8
Molecular Formula: C11H17Cl2NO
Molecular Weight: 250.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Phenoxybenzamine impurity B hydrochloride is a chemical compound commonly encountered as an impurity during the synthesis of phenoxybenzamine hydrochloride, which is primarily utilized as an irreversible antagonist of alpha-1 and alpha-2 adrenergic receptors. This compound plays a significant role in pharmacological applications, particularly in the treatment of hypertension and pheochromocytoma. The presence of impurities like phenoxybenzamine impurity B hydrochloride can impact the efficacy and safety profiles of pharmaceutical formulations.

Source

Phenoxybenzamine impurity B hydrochloride is typically produced during the synthesis of phenoxybenzamine hydrochloride through various chemical reactions and processes. Its formation can occur during high-performance liquid chromatography (HPLC) analysis, where it may be isolated as a byproduct.

Classification

This compound falls under the category of pharmaceutical impurities, specifically related to adrenergic antagonists. It is classified based on its structural characteristics and its role in pharmaceutical formulations.

Synthesis Analysis

Methods

The synthesis of phenoxybenzamine impurity B hydrochloride generally involves several chemical steps that mirror those used for producing phenoxybenzamine hydrochloride. Key methods include:

  1. Etherification Reaction: Phenol reacts with propylene epoxide under controlled temperature and pH conditions to produce phenoxy isopropanol.
  2. Chlorination Reaction: The resulting phenoxy isopropanol undergoes chlorination with thionyl chloride to yield phenoxy isochloropropane.
  3. Amination Reaction: This intermediate is then reacted with 2-aminoethanol to form N-(hydroxyl) ethylphenoxy isopropylamine.
  4. Condensation Reaction: The product from the previous step reacts with benzyl chloride to yield N-hydroxyethyl-N-benzyl phenoxy isopropylamine.
  5. Salt Formation: Finally, a salt-forming reaction occurs, leading to the formation of phenoxybenzamine impurity B hydrochloride .

Technical Details

The synthesis requires precise control over reaction conditions such as temperature, pH, and reagent concentrations to minimize unwanted byproducts and maximize yield.

Molecular Structure Analysis

Structure

The molecular formula for phenoxybenzamine impurity B hydrochloride can be represented as C18H22ClNClHC_{18}H_{22}ClN\cdot ClH. Its structure features a benzyl group, an ether linkage, and a secondary amine functionality.

Data

  • Molecular Weight: 340.29 g/mol
  • Chemical Structure Representation: The compound can be depicted using SMILES notation: Cl.CC(COc1ccccc1)N(CCCl)Cc2ccccc2 .
Chemical Reactions Analysis

Reactions

Phenoxybenzamine impurity B hydrochloride participates in various chemical reactions typical for organic compounds:

  1. Oxidation: This reaction involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
  2. Reduction: Involves the addition of hydrogen or removal of oxygen, commonly employing reducing agents such as lithium aluminum hydride or sodium borohydride.
  3. Substitution Reactions: These involve replacing one atom or group with another, typically facilitated by halogens or nucleophiles like hydroxide ions.

Technical Details

The outcomes of these reactions depend on specific conditions such as temperature, solvent choice, and concentration of reactants.

Mechanism of Action

Process

Phenoxybenzamine impurity B hydrochloride acts primarily as a non-selective irreversible alpha-adrenergic antagonist, affecting both alpha-1 and alpha-2 adrenergic receptors.

Data

  • Target Action: Primarily interacts with alpha-adrenergic receptors.
  • Biochemical Pathways: Its action influences the adrenergic signaling pathway, leading to vasodilation and decreased blood pressure.
  • Pharmacokinetics: Known for its long-lasting effects due to irreversible binding to receptors .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as an off-white crystalline powder.
  • Melting Point: Ranges from 133°C to 138°C.
  • Odor: Generally odorless and tasteless.

Chemical Properties

  • Solubility: Soluble in water and various organic solvents depending on pH conditions.
  • Stability: Stability can be influenced by environmental factors such as light and temperature.

Relevant analyses include high-performance liquid chromatography (HPLC) for purity assessment and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation .

Applications

Phenoxybenzamine impurity B hydrochloride has several scientific applications:

  1. Chemical Research: Used in studies related to synthetic routes and reaction mechanisms.
  2. Biological Research: Investigates the biological effects of impurities in pharmaceutical compounds.
  3. Pharmaceutical Development: Plays a role in quality control during the formulation of medications like phenoxybenzamine hydrochloride.
  4. Industrial Use: Employed in pharmaceutical industries for ensuring the quality assurance of drug substances .
Impurity Profiling and Pharmacopeial Relevance

Role in Compendial Standards: USP-NF and British Pharmacopoeia Modernization Efforts

Phenoxybenzamine impurity B hydrochloride (chemical name: N-(2-Chloroethyl)-1-phenoxypropan-2-amine hydrochloride, CAS 854881-53-1) is a critical analytical reference standard in pharmacopeial modernization initiatives. Its inclusion addresses long-standing gaps in impurity controls for the alpha-blocker phenoxybenzamine hydrochloride. The United States Pharmacopeia (USP) and British Pharmacopoeia (BP) mandate stringent impurity profiling for drug substances, yet phenoxybenzamine monographs historically lacked specificity for key degradants. As confirmed in USP Notice CN-23-022-00, targeted revisions to the phenoxybenzamine hydrochloride monograph (official September 2023) explicitly exclude in-situ-formed aziridinium intermediates from impurity controls, redirecting focus toward structurally defined impurities like impurity B [1]. Concurrently, BP designates impurity B as a "Specified Impurity" in its chemical reference substances (BPCRS), with Batch 3399 of phenoxybenzamine hydrochloride certified at 97.0% purity [8]. This harmonization highlights impurity B’s role in aligning compendial standards with contemporary analytical principles.

Table 1: Pharmacopeial Revisions for Phenoxybenzamine Impurity Controls

PharmacopeiaRevision TargetKey ChangeImplementation Date
USP-NFPhenoxybenzamine HClClarification that aziridinium intermediates are not reportable impuritiesSeptember 1, 2023
BPPhenoxybenzamine HCl CRSCertification of impurity reference standards (e.g., impurity B)Active (2025)

Ambiguities in Historical Pharmacopeial Monographs and Quality Control Challenges

Historical USP and BP monographs for phenoxybenzamine hydrochloride described a "tertiary amine phenoxybenzamine" and an "unknown related substance" without structural elucidation or reference materials. This ambiguity stemmed from an incomplete understanding of phenoxybenzamine’s degradation chemistry. As revealed in mass spectrometry and NMR studies, the "tertiary amine" was misattributed; it is now confirmed as phenoxybenzamine hydroxide (PBA-OH, CAS 101-45-1), formed via nucleophilic aziridinium ring opening by water. Conversely, the "unknown related substance" (relative retention time ~0.3) was identified as phenoxybenzamine nitrile (PBA-CN), arising from aziridinium reaction with cyanide traces in solvents [6] [10]. Impurity B hydrochloride—a synthetic intermediate with molecular formula C₁₁H₁₇Cl₂NO—was often co-detected but uncharacterized in these methods [3] [7]. The absence of reference standards for these species complicated quality control, as laboratories struggled to:

  • Resolve PBA-OH from solvent peaks due to its low retention
  • Distinguish PBA-CN from the API peak
  • Quantify impurity B without a certified materialThese challenges underscored the need for structural redefinition and dedicated reference materials.

Regulatory Implications of Unspecified "Unknown Related Substances"

The pharmacopeial terminology "unknown related substance" introduced significant regulatory risk. Without structural definition, regulators could not:

  • Assess toxicological risks per ICH Q3 guidelines
  • Set appropriate specification limits
  • Ensure batch-to-batch consistencyIn 2020, the USP’s Expert Committee prioritized monograph modernization after studies proved PBA-CN’s identity as the "unknown" peak [10]. This reclassification necessitated commercial synthesis of impurity B hydrochloride as a certified impurity standard. Suppliers like LGC Standards (CAT: EPY0002283) and SynZeal (CAT: SZ-P017003) now offer the compound for method validation, though its status remains "custom synthesis" due to stability limitations [3] [9]. Regulatory authorities now require manufacturers to:
  • Monitor impurity B: As a precursor to aziridinium intermediates
  • Quantify PBA-OH/PBA-CN: Using stability-indicating methods
  • Justify exclusion criteria: For non-relevant degradants (e.g., in-situ aziridinium) [1] [6]This framework closes historical loopholes where unspecified impurities evaded toxicological assessment.

Properties

CAS Number

1824663-70-8

Product Name

Phenoxybenzamine impurity B hydrochloride

IUPAC Name

N-(2-chloroethyl)-1-phenoxypropan-2-amine;hydrochloride

Molecular Formula

C11H17Cl2NO

Molecular Weight

250.16 g/mol

InChI

InChI=1S/C11H16ClNO.ClH/c1-10(13-8-7-12)9-14-11-5-3-2-4-6-11;/h2-6,10,13H,7-9H2,1H3;1H

InChI Key

WEWXBELEOXIBTP-UHFFFAOYSA-N

SMILES

CC(COC1=CC=CC=C1)NCCCl.Cl

Canonical SMILES

CC(COC1=CC=CC=C1)NCCCl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.